2-{4-[(1H-imidazol-1-yl)methyl]benzoyl}-6-phenyl-2-azaspiro[3.3]heptane
CAS No.: 2640973-54-0
Cat. No.: VC11841353
Molecular Formula: C23H23N3O
Molecular Weight: 357.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2640973-54-0 |
|---|---|
| Molecular Formula | C23H23N3O |
| Molecular Weight | 357.4 g/mol |
| IUPAC Name | [4-(imidazol-1-ylmethyl)phenyl]-(6-phenyl-2-azaspiro[3.3]heptan-2-yl)methanone |
| Standard InChI | InChI=1S/C23H23N3O/c27-22(20-8-6-18(7-9-20)14-25-11-10-24-17-25)26-15-23(16-26)12-21(13-23)19-4-2-1-3-5-19/h1-11,17,21H,12-16H2 |
| Standard InChI Key | PYCSQRRBLMECTE-UHFFFAOYSA-N |
| SMILES | C1C(CC12CN(C2)C(=O)C3=CC=C(C=C3)CN4C=CN=C4)C5=CC=CC=C5 |
| Canonical SMILES | C1C(CC12CN(C2)C(=O)C3=CC=C(C=C3)CN4C=CN=C4)C5=CC=CC=C5 |
Introduction
Synthesis and Chemical Reactivity
The synthesis of 2-{4-[(1H-imidazol-1-yl)methyl]benzoyl}-6-phenyl-2-azaspiro[3.3]heptane involves complex organic chemistry methods, typically requiring careful optimization to achieve high yields and purity. The compound's reactivity is influenced by its functional groups, which may participate in various organic reactions.
Potential Applications
Given its unique structure, this compound could have applications in:
-
Pharmaceuticals: The presence of the imidazole group suggests potential biological activity.
-
Organic Electronics: Its complex structure might be useful in developing new materials.
-
Catalysis: The spirocyclic framework could provide unique catalytic properties.
Comparison with Similar Compounds
Research Findings and Future Directions
Detailed research findings on 2-{4-[(1H-imidazol-1-yl)methyl]benzoyl}-6-phenyl-2-azaspiro[3.3]heptane are scarce. Future studies should focus on its synthesis optimization, biological activity, and potential applications in materials science and pharmaceuticals.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume